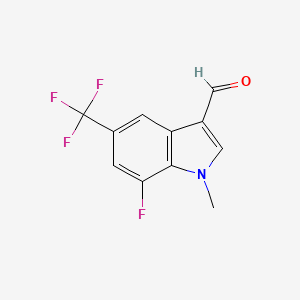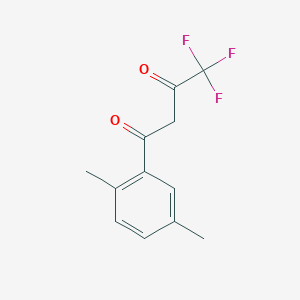
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethoxy group attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and trifluoromethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the trifluoromethanol, followed by nucleophilic substitution with 4-bromophenylacetic acid.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a suitable base.
Major Products
Oxidation: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone.
Reduction: Formation of 1-(4-bromophenyl)-2-(trifluoromethoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of key enzymes, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)ethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)ethanol: Positional isomer with different physical and chemical characteristics.
1-(4-Bromophenyl)-2-methoxyethanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both bromophenyl and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrF3O2 |
|---|---|
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(trifluoromethoxy)ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2 |
Clave InChI |
FOPKCQKCWNFACN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(COC(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)
![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)

![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)

